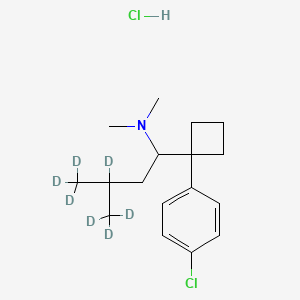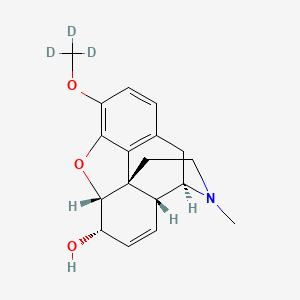![molecular formula C13H13BrO2 B15295516 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional configurations, which make them valuable in various fields such as medicinal chemistry and materials science. The compound features a bromophenyl group attached to a bicyclo[2.1.1]hexane core, which is further functionalized with a carboxylic acid group.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through several routes:
Photochemical [2+2] Cycloaddition: This method involves the use of photochemistry to create the bicyclo[2.1.1]hexane core.
Lewis Acid Catalyzed Cycloaddition: Another method involves the use of Lewis acids to catalyze the formal (3+2) cycloaddition of bicyclo[1.1.0]butanes and ketenes. This method is mild and efficient, making it suitable for large-scale synthesis.
Industrial Production: Industrial methods for producing this compound often involve scalable photochemical reactions using LED lights instead of mercury lamps, which are safer and more environmentally friendly.
Analyse Chemischer Reaktionen
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution (SNAr) using reagents like sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design.
Materials Science: Its rigid bicyclic structure is useful in the development of new materials with specific mechanical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to mimic natural substrates.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets:
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other similar compounds:
Bicyclo[1.1.1]pentane: This compound is another bicyclic structure used as a bioisostere for phenyl rings.
Bicyclo[2.2.1]heptane: Known as norbornane, this compound is also used in medicinal chemistry but has different steric and electronic properties compared to bicyclo[2.1.1]hexane.
Bicyclo[3.1.1]heptane:
Eigenschaften
Molekularformel |
C13H13BrO2 |
|---|---|
Molekulargewicht |
281.14 g/mol |
IUPAC-Name |
1-(3-bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrO2/c14-10-3-1-2-9(5-10)13-6-8(7-13)4-11(13)12(15)16/h1-3,5,8,11H,4,6-7H2,(H,15,16) |
InChI-Schlüssel |
DPXKDMHYKXRHOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
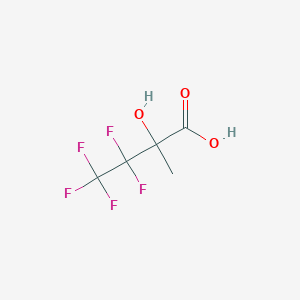
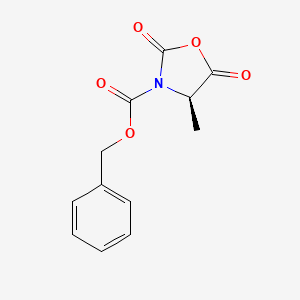
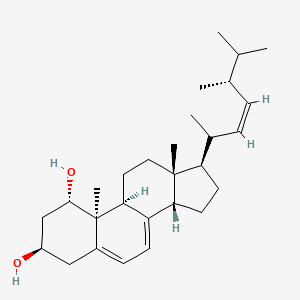

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
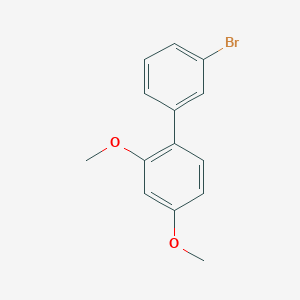
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)

![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)
